4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol

Description

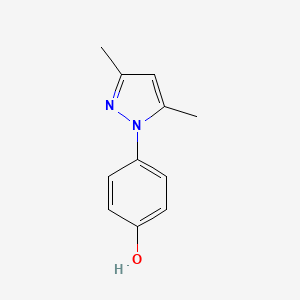

4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenol is a heterocyclic compound featuring a phenol group substituted at the para position with a 3,5-dimethylpyrazole ring. The pyrazole moiety, a five-membered aromatic ring containing two nitrogen atoms, is substituted with methyl groups at positions 3 and 5, conferring steric and electronic effects that influence its reactivity and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-7-9(2)13(12-8)10-3-5-11(14)6-4-10/h3-7,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZQDUBNKXYQED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51011-27-9 | |

| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a phenol derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenol serves as an important building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions. The compound's structure allows for electrophilic substitutions and nucleophilic attacks, which are essential in forming diverse pyrazole derivatives that can exhibit a range of biological activities .

Table 1: Synthetic Routes

| Reaction Type | Conditions | Products |

|---|---|---|

| Electrophilic Substitution | Base catalysis in polar solvents (e.g., DMF) | Pyrazole derivatives |

| Nucleophilic Attack | Reflux with carboxylic acids | Modified pyrazole compounds |

Biological Applications

Research has indicated that this compound possesses notable biological activities. Studies have explored its antimicrobial and antifungal properties, suggesting potential applications in treating infections . Furthermore, the compound has been investigated for its anticancer effects against various cell lines, including liver and lung carcinoma .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of pyrazole derivatives on HepG2 (liver carcinoma) and A549 (lung carcinoma) cell lines using the MTT assay. Results indicated that certain derivatives exhibited significant cytotoxicity compared to standard treatments like Cisplatin .

Pharmaceutical Development

In medicinal chemistry, this compound is being explored for its therapeutic potential. Its derivatives have shown promise as anti-inflammatory agents and have been linked to various pharmacological activities such as analgesic and antipyretic effects .

Table 2: Pharmacological Properties

| Activity Type | Example Compounds | References |

|---|---|---|

| Anticancer | Pyrazole derivatives | |

| Anti-inflammatory | Various derivatives | |

| Antimicrobial | Synthesized pyrazoles |

Industrial Applications

The compound is also utilized in industrial processes, particularly in the production of dyes and pigments. Its chemical structure allows it to participate in reactions that yield colorants used in various applications ranging from textiles to plastics.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazole ring can interact with metal ions or other biomolecules, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are selected for comparison based on shared pyrazole or phenol motifs:

4-(Bis((1H-pyrazol-1-yl)methyl)amino)phenol (Compound 14, ) Structure: Contains two pyrazole rings linked via methylene groups to an amino-substituted phenol. This compound may exhibit enhanced metal-coordination properties compared to the simpler mono-pyrazole derivative .

(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol () Structure: A phenyl-substituted pyrazole with a methanol group at position 3. Key Differences: The phenyl group increases hydrophobicity, while the methanol substituent introduces polarity. The absence of a phenol group reduces acidity compared to the target compound .

4-(1-Methyl-1H-pyrazol-4-yl)phenol () Structure: Pyrazole substituted at position 1 with a methyl group and attached to phenol at position 4.

(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone () Structure: A methanone-linked pyrazole-pyrimidine hybrid. Key Differences: The extended aromatic system and methanone group may enhance π-π stacking interactions but reduce solubility in aqueous environments compared to phenolic derivatives .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituents on Pyrazole |

|---|---|---|---|---|

| 4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenol | C11H12N2O | 188.23 | Phenol | 3,5-dimethyl |

| 4-(Bis((1H-pyrazol-1-yl)methyl)amino)phenol | C15H16N6O | 296.33 | Phenol, bis-pyrazole | None (unsubstituted pyrazole) |

| (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol | C12H14N2O | 202.25 | Methanol | 3,5-dimethyl, phenyl |

| 4-(1-Methyl-1H-pyrazol-4-yl)phenol | C10H10N2O | 174.20 | Phenol | 1-methyl |

Key Observations :

- The target compound’s phenol group confers higher acidity (pKa ~10) compared to methanol (pKa ~15) or methanone derivatives.

Biological Activity

4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenol is a compound of significant interest due to its diverse biological activities. As a derivative of pyrazole, it is part of a broader class of compounds known for their pharmacological potential. This article reviews the biological activity of this compound, focusing on its anticancer, antifungal, antioxidant, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a phenolic group connected to a pyrazole moiety, which is crucial for its biological activity.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various pyrazole derivatives against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The results demonstrated that compounds similar to this compound showed promising cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | TBD |

| Related Pyrazole Derivative | A549 | TBD |

2. Antifungal Activity

Similar compounds have displayed antifungal properties by interfering with the synthesis of essential components in fungal cells. The mechanism involves disrupting cellular processes critical for fungal growth and proliferation. This suggests that this compound may also possess antifungal activity.

3. Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been explored through various assays. Studies have shown that these compounds can scavenge free radicals effectively. For instance, derivatives similar to this compound exhibited varying degrees of antioxidant activity measured by IC50 values in DPPH scavenging assays .

Table 2: Antioxidant Activity

| Compound | IC50 (mg/mL) |

|---|---|

| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine | 27.51 |

| Other Pyrazole Derivatives | TBD |

4. Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory effects. It has been suggested that these compounds can modulate inflammatory pathways and cytokine production, leading to reduced inflammation in various models .

The precise molecular mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes and proteins within cells, influencing biochemical reactions and cellular signaling pathways.

Case Studies

Several studies have highlighted the potential therapeutic applications of pyrazole derivatives:

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that certain pyrazole derivatives exhibited selective toxicity towards cancer cells while sparing normal human cells. For example, a derivative was shown to have an SI (selectivity index) significantly greater than one when tested against HepG2 cells compared to normal fibroblasts .

Case Study 2: Antioxidant Properties

A recent investigation into the antioxidant capacity of related compounds found that they effectively reduced oxidative stress markers in cellular models, suggesting potential applications in oxidative stress-related diseases .

Q & A

Basic: What are the standard synthetic routes for 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via condensation reactions. For example, a modified Baker-Venkataram rearrangement can be employed by refluxing precursors like 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in ethanol and glacial acetic acid (7–10 hours, 45% yield) . Optimization involves:

- Catalyst Selection : Acidic conditions (e.g., glacial acetic acid) accelerate cyclization.

- Solvent Choice : Polar aprotic solvents (e.g., xylene) improve reaction efficiency .

- Purification : Recrystallization from methanol or ethanol ensures high purity .

Key Variables : Temperature (reflux vs. room temperature), stoichiometric ratios, and reaction time.

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) and hydrogen-bonding networks (O–H···N, ~2.8 Å) .

Data Table :

| Parameter | Value (Example) | Source |

|---|---|---|

| Dihedral Angle | 16.83° (pyrazole vs. methoxyphenyl) | |

| Hydrogen Bond Length | 2.80 Å (O–H···N) |

Advanced: How can computational methods like DFT assist in understanding the electronic structure?

Methodological Answer:

Density Functional Theory (DFT) calculates:

- Electron Distribution : Predicts nucleophilic/electrophilic sites for ligand design (e.g., pyrazole N-atoms as coordination sites) .

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity in metal complexes .

- Vibrational Frequencies : Validates experimental IR spectra by simulating stretching modes .

Software : Gaussian or ORCA with B3LYP/6-31G(d) basis sets.

Advanced: What strategies resolve contradictions in reported synthetic yields or conditions?

Methodological Answer:

- Systematic Screening : Vary catalysts (e.g., KSF clay under microwave vs. thermal conditions ), solvents, and temperatures.

- Analytical Cross-Validation : Use HPLC or GC-MS to quantify side products and optimize purification (e.g., column chromatography vs. recrystallization) .

- Meta-Analysis : Compare literature data (e.g., chloranil in xylene vs. triethylamine in dichloromethane ) to identify trends in solvent polarity and base strength.

Advanced: How to design experiments to study the compound's coordination chemistry?

Methodological Answer:

- Ligand Design : Introduce substituents (e.g., –B(OH)₂ for Suzuki coupling ) or modify the phenol group for metal binding.

- Complexation Studies :

Advanced: How to perform QSAR studies for biological activity prediction?

Methodological Answer:

- Descriptor Selection : Include logP (lipophilicity), polar surface area, and Hammett constants for substituents .

- Model Training : Use partial least squares (PLS) regression on datasets of pyrazole derivatives with IC₅₀ values (e.g., anti-inflammatory activity) .

- Validation : Cross-correlate with in vitro assays (e.g., COX-2 inhibition ).

Example : A –Cl substituent at the 4-position increases activity 2-fold due to enhanced hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.